molecular formula C20H30Cl4N4 B12303316 (2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine

(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine

Cat. No.: B12303316
M. Wt: 468.3 g/mol
InChI Key: WTQUEUGYNCZETF-UHFFFAOYSA-N
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Description

(2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine is a chiral ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes. Its unique structure, featuring two pyridylmethyl groups attached to a bipyrrolidine backbone, allows for high selectivity and efficiency in catalytic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine typically involves the reaction of (S)-2-(pyrrolidin-2-yl)pyridine with formaldehyde and a secondary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve several purification steps, including recrystallization and chromatography, to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of (2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving (2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine include transition metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from reactions involving (2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling. The pyridylmethyl groups play a crucial role in stabilizing the metal center and enhancing the selectivity of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,2’S)-(-)-[N,N’-Bis(2-pyridylmethyl]-2,2’-bipyrrolidine apart from similar compounds is its high enantioselectivity and ability to form highly stable metal complexes. This makes it particularly valuable in asymmetric catalysis, where the production of enantiomerically pure products is essential .

Properties

IUPAC Name

2-[[2-[1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4.4ClH/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQUEUGYNCZETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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